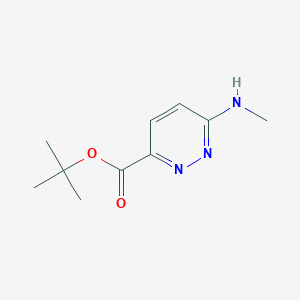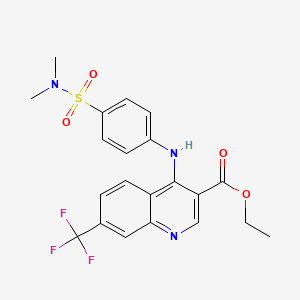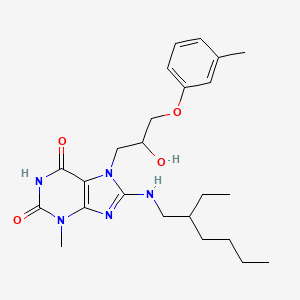![molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1](/img/structure/B2942607.png)
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 . It is used for proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, such as Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate has a molecular weight of 280.34, an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 6, an exact mass of 280.08816355, a monoisotopic mass of 280.08816355, a topological polar surface area of 107, a heavy atom count of 19, a complexity of 389, and a covalently-bonded unit count of 1 .Applications De Recherche Scientifique
Synthetic Utility and Antimicrobial Evaluation
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate and related compounds exhibit significant synthetic utility, serving as key intermediates in the synthesis of various thiophene derivatives. These derivatives have been explored for their antimicrobial properties. For instance, studies have shown that the synthesis of bifunctional thiophene derivatives from similar key intermediates demonstrates promising antimicrobial activities against a range of pathogens (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Facile Synthesis through Gewald Reaction
The Gewald reaction, a cornerstone in heterocyclic chemistry, has been utilized to synthesize 2-amino-3-carboxamide derivatives of thiophene efficiently. This reaction framework, employing ethyl cyanoacetate and similar reagents under aqueous conditions, highlights the compound's role in facilitating the synthesis of thiophene derivatives at room temperature, showcasing its importance in organic synthesis (Abaee & Cheraghi, 2013).
Contribution to Fluorescent Materials
Research has also been directed towards the exploration of thiophene derivatives, obtained from reactions involving ethyl cyanoacetate, for their novel fluorescence properties. These studies contribute to the development of new fluorescent materials with potential applications in sensing, imaging, and electronic devices (Pusheng, 2009).
Antioxidant and Anti-inflammatory Activities
Further investigations into the biological activities of thiophene derivatives have uncovered their potential antioxidant and anti-inflammatory properties. Specific derivatives, synthesized from ethyl cyanoacetate and related compounds, have demonstrated significant in vitro antioxidant properties and in vivo anti-inflammatory activities, providing insights into their therapeutic potential (Madhavi & Sreeramya, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOJTPLHAKXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)



![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)